

In-depth Technical Guide to the Physical Characteristics of Liquid Dioxygen Difluoride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fluorine dioxide*

Cat. No.: *B1201211*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical characteristics of liquid dioxygen difluoride (O_2F_2), a highly reactive and unstable compound of significant interest in specialized chemical synthesis. This document consolidates available quantitative data, details the experimental protocols for its synthesis and characterization, and presents a visualization of a key experimental workflow. The information is intended to serve as a valuable resource for researchers and professionals working with or exploring the applications of this unique chemical entity.

Introduction

Dioxygen difluoride, often referred to as **fluorine dioxide**, is a compound with the chemical formula O_2F_2 . It is a powerful oxidizing and fluorinating agent that exists as a cherry-red liquid at low temperatures.^[1] Its high reactivity and instability make it a challenging substance to handle and study, necessitating specialized experimental techniques. This guide focuses on the physical properties of its liquid state, providing a detailed compilation of data and methodologies for its investigation.

Physical Properties

The physical characteristics of liquid dioxygen difluoride have been determined through various low-temperature experiments. A summary of these properties is presented in the table below.

Property	Value	Conditions
Appearance	Cherry-red liquid	At its boiling point
Orange solid	Below melting point	
Melting Point	-163.5 °C	
Boiling Point	-57 °C	
Density (liquid)	1.47 g/cm ³	At -57 °C
Density (solid)	1.912 g/cm ³	At -165 °C
Standard Enthalpy of Formation (ΔfH°)	+19.2 kJ/mol	Gas phase, 298.15 K

Note: Some sources report slightly different values for melting and boiling points, which may be attributed to impurities in early preparations.[\[2\]](#)

Experimental Protocols

Synthesis of Dioxygen Difluoride via Electric Discharge

The most common method for synthesizing dioxygen difluoride is through the application of an electric glow discharge to a mixture of fluorine and oxygen gases at low temperature and pressure. This method was pioneered by Ruff and Menzel.

Apparatus:

A vacuum setup constructed from Pyrex glass is typically used.[\[3\]](#) The core of the apparatus is a U-shaped discharge tube with two electrodes. The tube is designed to be cooled with a cryogenic liquid, such as liquid nitrogen, to condense the product. A system for metering and mixing the reactant gases (F₂ and O₂) is required, along with a vacuum pump to maintain low pressure.

Procedure:

- A 1:1 mixture of fluorine and oxygen gas is prepared.
- The gas mixture is introduced into the discharge tube at a low pressure, typically between 7 and 17 mmHg.[4]
- The outside of the discharge tube is cooled to approximately 90 K using a liquid nitrogen bath.[3]
- A high-voltage electric discharge (e.g., 2.1-2.4 kV) is passed between the electrodes, causing the gases to react.[4]
- The dioxygen difluoride product, along with any unreacted gases and byproducts like ozone, condenses on the cold walls of the tube.
- The O_2F_2 can be purified by fractional distillation at low temperatures.

Determination of Melting Point

The melting point of dioxygen difluoride is determined by observing the phase transition of a purified sample in a cooled apparatus.

Apparatus:

A small, transparent container, such as a capillary tube, housed within a cryostat with a viewing window is used. A calibrated low-temperature thermometer is placed in close proximity to the sample.

Procedure:

- A small amount of purified, solid O_2F_2 is placed in the capillary tube.
- The cryostat is cooled to a temperature below the expected melting point.
- The temperature is then slowly increased at a controlled rate.
- The temperature at which the solid begins to melt and the temperature at which the last of the solid disappears are recorded as the melting point range. For pure substances, this range should be narrow.

Measurement of Liquid Density

The density of liquid dioxygen difluoride can be determined by measuring the mass of a known volume of the liquid at a specific temperature, typically its boiling point.

Apparatus:

A pre-weighed pycnometer of a known volume, calibrated at low temperatures, is required. The experiment must be conducted in a controlled low-temperature environment, such as a glovebox cooled with liquid nitrogen.

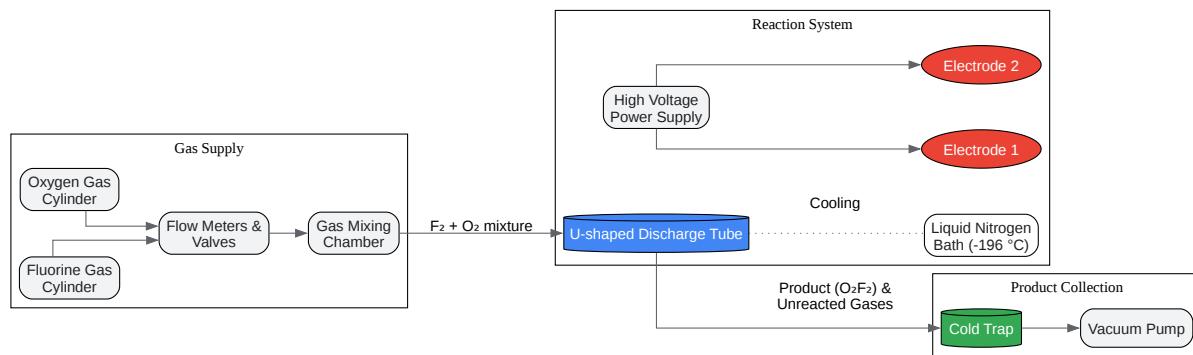
Procedure:

- The empty pycnometer is weighed at room temperature and its volume at the target low temperature is calculated based on the material's coefficient of thermal expansion.
- Inside the low-temperature environment, the pycnometer is filled with liquid O_2F_2 to the calibration mark.
- The filled pycnometer is then carefully weighed at the low temperature.
- The mass of the liquid O_2F_2 is determined by subtracting the mass of the empty pycnometer.
- The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer at that temperature.

Calorimetric Determination of the Heat of Formation

The standard enthalpy of formation of dioxygen difluoride has been determined by reaction calorimetry. This involves measuring the heat released during the complete decomposition of O_2F_2 into its elements (O_2 and F_2).

Apparatus:


A low-temperature calorimeter is used. The reaction vessel within the calorimeter is designed to contain the highly reactive O_2F_2 and to withstand the pressure changes upon decomposition. The calorimeter is equipped with a precise temperature measuring device.

Procedure:

- A known mass of purified O₂F₂ is introduced into the reaction vessel at a low temperature (e.g., 190 K) where it is relatively stable.[5]
- The decomposition of O₂F₂ is initiated, for example, by a small thermal or electrical input.
- The temperature change of the calorimeter due to the heat released by the decomposition reaction is carefully measured.
- The calorimeter is calibrated by introducing a known amount of electrical energy and measuring the corresponding temperature rise.
- From the measured temperature change and the calibration factor, the heat of decomposition is calculated.
- The standard enthalpy of formation is then derived from the heat of decomposition.

Experimental Workflow Visualization

The following diagram illustrates the experimental setup for the synthesis of dioxygen difluoride using the electric discharge method.

[Click to download full resolution via product page](#)

Caption: Experimental setup for the synthesis of dioxygen difluoride.

Conclusion

The physical characteristics of liquid dioxygen difluoride are defined by its existence as a cherry-red, dense liquid at cryogenic temperatures. Its high reactivity and instability necessitate specialized and meticulous experimental procedures for its synthesis and characterization. This guide has provided a consolidated source of quantitative data and detailed methodologies, which are crucial for any scientific endeavor involving this challenging but important chemical compound. The provided visualization of the synthesis workflow offers a clear understanding of the experimental arrangement. It is hoped that this technical guide will be a valuable asset to researchers in the fields of chemistry and material science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. srd.nist.gov [srd.nist.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Dioxygen difluoride - Wikipedia [en.wikipedia.org]
- 5. nist.gov [nist.gov]
- To cite this document: BenchChem. [In-depth Technical Guide to the Physical Characteristics of Liquid Dioxygen Difluoride]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1201211#physical-characteristics-of-liquid-fluorine-dioxide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com